5-Oxolenacil

Description

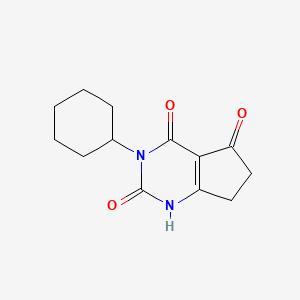

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-10-7-6-9-11(10)12(17)15(13(18)14-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPFLBDSCLFQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(CCC3=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027055 |

Source

|

| Record name | 3-Cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Oxolenacil and Its Analogs

Retrosynthetic Analysis of the 5-Oxolenacil Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or readily synthesizable starting materials. utupub.fi This process is guided by identifying key chemical bonds that can be disconnected through reliable and well-established chemical reactions.

For this compound, the retrosynthetic analysis would commence by disconnecting the most accessible bonds and functional groups. A primary disconnection target is the uracil (B121893) ring, a common heterocyclic motif. The uracil ring can be retrosynthetically disconnected via the C-N bonds, leading back to a β-ureido acid derivative, which can be further simplified to a β-amino acid and an isocyanate.

Another key disconnection is the bond between the cyclohexylamino group and the uracil ring. This leads to a precursor with a leaving group on the uracil nitrogen and cyclohexylamine. The fused cyclopentanone (B42830) ring can be disconnected through a Dieckmann condensation or a related intramolecular cyclization of a diester precursor.

A plausible retrosynthetic pathway for this compound is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that key starting materials could include a substituted cyclopentane (B165970) derivative, urea (B33335) or a urea equivalent, and cyclohexylamine. The challenge lies in the stereocontrolled construction of the multiple chiral centers in the molecule.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be envisioned for the construction of the this compound scaffold. These routes can be categorized into multi-step linear sequences as well as more efficient convergent or divergent pathways.

A linear, multi-step synthesis would involve the sequential construction of the different parts of the this compound molecule. A hypothetical multi-step synthesis is proposed in the following table:

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Michael Addition | Cyclopentenone, Diethyl malonate | Sodium ethoxide (NaOEt), Ethanol | Diethyl 2-(3-oxocyclopentyl)malonate |

| 2 | Krapcho Decarboxylation | Diethyl 2-(3-oxocyclopentyl)malonate | NaCl, DMSO, H2O, heat | Ethyl 2-(3-oxocyclopentyl)acetate |

| 3 | Reductive Amination | Ethyl 2-(3-oxocyclopentyl)acetate | Ammonia, H2, Raney Nickel | Ethyl 2-(3-aminocyclopentyl)acetate |

| 4 | Urea formation | Ethyl 2-(3-aminocyclopentyl)acetate | Potassium cyanate (B1221674) (KOCN), Acetic acid | Ethyl 2-(3-ureidocyclopentyl)acetate |

| 5 | Cyclization (Uracil formation) | Ethyl 2-(3-ureidocyclopentyl)acetate | Sodium ethoxide (NaOEt), Ethanol, heat | 5,6,7,7a-Tetrahydro-1H-cyclopenta[d]pyrimidine-2,4(3H,4aH)-dione |

| 6 | Alkylation | 5,6,7,7a-Tetrahydro-1H-cyclopenta[d]pyrimidine-2,4(3H,4aH)-dione | Cyclohexyl bromide, K2CO3, DMF | 1-Cyclohexyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyrimidine-2,4(3H,4aH)-dione |

| 7 | Oxidation | 1-Cyclohexyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyrimidine-2,4(3H,4aH)-dione | CrO3, Acetic acid | This compound |

Divergent synthesis, on the other hand, would start from a common intermediate that can be elaborated into a variety of different analogs. For instance, the intermediate 5,6,7,7a-Tetrahydro-1H-cyclopenta[d]pyrimidine-2,4(3H,4aH)-dione could be a key branch point. Alkylation with different substituted alkyl halides would lead to a library of N-substituted this compound analogs. Similarly, modification of the cyclopentane ring before the final oxidation could introduce further diversity.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies could be employed:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For example, catalytic reactions are often more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. For instance, some cyclization reactions to form pyrimidines can be carried out in aqueous media. nasa.gov

Catalysis: Employing catalytic reagents (e.g., metal catalysts, enzymes) in place of stoichiometric reagents to reduce waste. For example, the use of a palladium catalyst for C-N bond formation could be a more efficient and greener alternative to classical alkylation methods. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective or asymmetric synthetic routes is of great importance.

A key challenge is to control the relative and absolute stereochemistry of the substituents on the cyclopentane ring. This could be achieved through several approaches:

Chiral Starting Materials: Starting the synthesis from a commercially available enantiopure cyclopentane derivative.

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into one of the intermediates to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed later in the synthesis.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, an asymmetric hydrogenation or an asymmetric Michael addition could be employed early in the synthesis to establish the desired stereochemistry.

The stereoselective synthesis of complex molecules is a well-established field, and various methods could be adapted for the synthesis of specific this compound enantiomers. researchgate.netchemicalbook.com

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. The derivatization of a molecule can be achieved by introducing, removing, or modifying functional groups. rsc.org

The this compound scaffold offers several positions for derivatization:

N1- and N3-Positions of the Uracil Ring: The nitrogen atoms of the uracil ring can be alkylated, acylated, or arylated to introduce a variety of substituents. The N1-position is already substituted with a cyclohexyl group, but the N3-position is available for modification.

C5-Position of the Uracil Ring: While the parent compound is named this compound, implying a ketone at a position that is typically part of the uracil ring numbering, the structure indicates a fused cyclopentanone. If referring to the standard uracil numbering, the C5 position is part of the fusion. However, derivatization of the cyclopentanone ring itself is a key strategy. The ketone can be converted to other functional groups, such as an alcohol (via reduction) or an amine (via reductive amination). The alpha-positions to the ketone can also be functionalized.

Cyclohexyl Ring: The cyclohexyl group can be replaced with other cyclic or acyclic alkyl or aryl groups. Furthermore, the cyclohexyl ring itself can bear various substituents.

These derivatization strategies would allow for the creation of a library of this compound analogs with potentially diverse biological activities.

Functionalization at Peripheral Positions

The peripheral positions of the this compound scaffold, namely the cyclopentane and cyclohexane (B81311) rings, offer opportunities for modification to modulate the compound's physicochemical properties and biological activity.

Functionalization of the cyclopentane moiety, specifically at the carbons adjacent to the carbonyl group, could potentially be achieved through various well-established organic reactions. For instance, alpha-halogenation followed by nucleophilic substitution could introduce a variety of functional groups. Another approach could involve the use of a suitable precursor, such as a cyclopentanone derivative with pre-installed functional groups, before the construction of the pyrimidinedione ring.

The N-cyclohexyl group also represents a key position for introducing diversity. Analogs could be synthesized by employing different substituted cyclohexylamines in the initial condensation steps of the heterocyclic ring formation. The nature of the substituents on the cyclohexane ring, such as alkyl, aryl, or polar functional groups, could significantly influence the lipophilicity and binding interactions of the final compound.

Heterocyclic Ring Modifications

Modification of the core pyrimidinedione ring system of this compound is a critical aspect of generating structural analogs. Research on similar uracil-based structures provides a roadmap for potential transformations.

Key strategies for modifying the heterocyclic ring include:

Substitution at the N1 and N3 positions: While this compound has a cyclohexyl group at one nitrogen, the other nitrogen of the uracil ring could be a site for substitution, provided a suitable protecting group strategy is employed during synthesis.

Modification at the C6 position: The C6 position of the uracil ring is often amenable to functionalization. For uracil and its derivatives, methods like halogenation, nitration, and various cross-coupling reactions (e.g., Suzuki, Sonogashira) are commonly used to introduce a wide range of substituents. bldpharm.combldpharm.com These reactions could potentially be adapted for the this compound scaffold to introduce aryl, alkyl, or other functional groups, thereby exploring the structure-activity relationship.

Alterations to the fused ring: The cyclopentane ring fused to the pyrimidine (B1678525) core is a defining feature of this compound. Synthetic strategies could explore the replacement of this ring with other cyclic or heterocyclic systems to create novel scaffolds. This would likely involve starting from different cyclic diketones in the initial condensation reaction.

Prodrug Design Principles Applied to this compound (excluding dosage/administration)

Prodrug strategies are frequently employed to improve the physicochemical properties, and pharmacokinetic profile of a parent drug. For a compound like this compound, several prodrug approaches could be envisaged based on the successful design of prodrugs for other nucleoside and heterocyclic analogs. Current time information in Bangalore, IN.bldpharm.com

The primary sites for prodrug modification on the this compound structure would be the N-H group of the uracil ring and potentially any hydroxyl groups that might be introduced through peripheral functionalization.

Common prodrug strategies that could be applicable include:

N-Acyloxymethyl and N-alkoxycarbonyl derivatives: These are common prodrug moieties that can be attached to the N-H of the uracil ring. They are designed to be cleaved by esterases in the body to release the parent compound.

Phosphate (B84403) esters: If a hydroxyl group were present on the cyclohexane or cyclopentane ring, it could be converted into a phosphate ester. This would increase the water solubility of the compound.

Amino acid conjugates: Linking an amino acid to the molecule, either at the N-H position or a peripheral functional group, can facilitate recognition by amino acid transporters, potentially enhancing absorption.

The choice of the promoiety would depend on the specific properties of this compound that need to be optimized, such as solubility, membrane permeability, or metabolic stability.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a viable synthetic route to this compound, aiming to maximize yield, minimize impurities, and ensure scalability. While specific experimental data for this compound is unavailable, general principles of reaction optimization can be applied to its hypothetical synthesis.

A key step in the synthesis of a uracil-like core often involves a condensation reaction. For instance, a plausible route to this compound could involve the condensation of a β-ketoester derivative of cyclopentanone with a substituted urea (e.g., N-cyclohexylurea). The optimization of this step would be crucial.

Hypothetical Reaction Optimization for a Key Condensation Step:

A Design of Experiments (DoE) approach could be systematically employed to investigate the impact of various parameters on the reaction yield. prismbiolab.comucla.edu

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 80 | 12 | 45 |

| 2 | Potassium Carbonate | DMF | 100 | 8 | 60 |

| 3 | DBU | Acetonitrile | 60 | 24 | 55 |

| 4 | Sodium Hydride | THF | 25 | 12 | 30 |

| 5 | Potassium Carbonate | DMF | 120 | 6 | 75 |

| 6 | Sodium Ethoxide | Ethanol | 100 | 6 | 50 |

| 7 | Potassium Carbonate | DMSO | 120 | 6 | 72 |

| 8 | DBU | Acetonitrile | 80 | 12 | 65 |

This table is a hypothetical representation of an optimization study and is not based on actual experimental data for this compound.

The table illustrates how systematic variation of the base, solvent, temperature, and reaction time can be used to identify the optimal conditions for a given transformation. In this hypothetical example, using potassium carbonate as the base in DMF at 120°C for 6 hours resulted in the highest yield. Further fine-tuning of these parameters, as well as reactant concentrations and catalyst loading (if applicable), would be necessary to achieve the most efficient synthesis. arctomsci.commst.dk

Advanced Spectroscopic and Advanced Structural Elucidation of 5 Oxolenacil

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Oxolenacil

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Advanced 2D-NMR techniques provide through-bond and through-space correlations, which are crucial for assembling the molecular puzzle of a new chemical entity like this compound.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are fundamental to piecing together the carbon framework and the relative stereochemistry of a molecule. libretexts.orgresearchgate.nethmdb.ca

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcreative-biostructure.com For this compound, COSY would reveal the connectivity of protons within its ring system and any attached side chains, establishing spin systems. For instance, a cross-peak between two proton signals indicates that they are on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. pressbooks.pubcolumbia.edu This technique is invaluable for assigning which protons are attached to which carbon atoms in the this compound structure. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. ustc.edu.cnlibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by a heteroatom or a quaternary carbon in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are in close proximity (typically < 5 Å). acdlabs.comhuji.ac.ilnanalysis.com This is critical for determining the stereochemistry and conformation of this compound. For example, NOESY can distinguish between cis and trans isomers or determine the spatial arrangement of substituents on a ring.

A representative table of expected 2D-NMR correlations for a hypothetical this compound structure is provided below.

| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |

| H-1 | H-2 | C-1 | C-2, C-3, C-5 | H-2, H-5a |

| H-2 | H-1 | C-2 | C-1, C-3 | H-1, H-3 |

| H-3 | H-2 | C-3 | C-1, C-2, C-4 | H-2 |

| H-5a/5b | H-5b/5a | C-5 | C-1, C-4 | H-1, H-5b/5a |

Note: This table is illustrative for a hypothetical this compound structure and is not based on experimental data.

Solid-State NMR Applications

For compounds that are crystalline or amorphous solids, solid-state NMR (ssNMR) provides valuable structural information. ualberta.caresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to give insights into the packing and conformation of molecules in the solid state. pharmaexcipients.comnih.gov For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions within the crystal lattice. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy and for gaining structural information through fragmentation analysis. scirp.orgprocess-insights.commdpi.comnih.gov

Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that can be used to deduce the structure. rsc.orgresearchgate.netnih.gov The fragmentation pathways are rationalized based on the stability of the resulting ions and neutral losses. For a molecule like this compound, which likely contains a lactone or a similar heterocyclic ring, characteristic losses of small molecules like CO, CO₂, or parts of a side chain would be expected.

Illustrative Fragmentation Data for a Hypothetical this compound:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| [M+H]⁺ | F1 | 28.01 | Loss of CO |

| [M+H]⁺ | F2 | 44.01 | Loss of CO₂ |

| [M+H]⁺ | F3 | 56.03 | Loss of C₄H₈ |

Note: This table is for illustrative purposes only.

Isotopic Fine Structure Determination

HRMS instruments can resolve the isotopic fine structure of a molecular ion, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S). nih.govwaters.comnih.gov The precise mass difference and the relative abundance of these isotopic peaks can be used to confirm the elemental composition of this compound with a high degree of confidence. chemrxiv.org For example, the presence and number of sulfur or chlorine atoms can often be determined from the characteristic isotopic patterns. columbia.edu

X-ray Crystallography for Crystalline Forms of this compound

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive three-dimensional structure of a molecule. researchgate.netmdpi.comoxinst.comresearchgate.netnih.gov The technique involves diffracting X-rays off the ordered arrangement of molecules in a crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. For this compound, a crystal structure would unambiguously establish its connectivity, stereochemistry, and conformation in the solid state. scielo.org.mx

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table contains hypothetical data.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the conformation of its flexible ring systems. While specific single-crystal X-ray diffraction data for this compound is not prevalent in public literature, its geometry can be accurately predicted using established principles such as Valence Shell Electron Pair Repulsion (VSEPR) theory. savemyexams.comlibretexts.org

The core of the molecule consists of a fused cyclopenta-pyrimidine system. The nitrogen and carbon atoms within the pyrimidine-trione ring exhibit distinct geometries. The carbonyl carbons (C2, C4, C5) are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. weebly.com The nitrogen atom N1, bonded to a hydrogen, and N3, bonded to the cyclohexyl group, are predicted to have geometries that are either trigonal pyramidal or approaching trigonal planar, depending on the degree of delocalization of their lone pairs into the adjacent carbonyl groups. The saturated carbon atoms within the cyclopentane (B165970) and cyclohexane (B81311) rings are sp³ hybridized, adopting a tetrahedral geometry with ideal bond angles of 109.5°. savemyexams.com

To minimize steric strain, the six-membered cyclohexane ring is expected to exist predominantly in a stable chair conformation. The five-membered cyclopentane ring, fused to the pyrimidine (B1678525) system, will likely adopt a non-planar conformation, such as an envelope or twist, to alleviate torsional strain.

Table 1: Predicted Molecular Geometry of this compound

| Atom/Group | Hybridization | Electron Domains | Predicted Geometry | Approximate Bond Angle |

|---|---|---|---|---|

| Carbonyl Carbons (C=O) | sp² | 3 | Trigonal Planar | ~120° |

| Ring Carbons (CH₂) | sp³ | 4 | Tetrahedral | ~109.5° |

Note: This data is based on theoretical chemical principles. Experimental values would require specific crystallographic analysis.

Analysis of Intermolecular Interactions in Crystal Lattices

In the solid state, molecules of this compound are held together in a crystal lattice by a variety of intermolecular forces. libretexts.orgwikipedia.org These non-covalent interactions are critical in determining the crystal packing, melting point, and solubility of the compound. The primary intermolecular forces expected for this compound are hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. libretexts.org The N1-H group serves as a strong hydrogen bond donor, while the three carbonyl oxygen atoms (at positions 2, 4, and 5) are effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks, which are a primary driver of crystal cohesion. mdpi.com

Dipole-Dipole Interactions: The high polarity of the multiple carbonyl (C=O) and amide-like (N-C=O) bonds creates significant partial positive and negative charges, leading to dipole-dipole interactions between adjacent molecules. libretexts.org

The interplay of these forces dictates the specific packing motif of the crystal. Analysis techniques such as Hirshfeld surface analysis could be employed on experimental crystal structure data to visualize and quantify these varied intermolecular contacts. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. bruker.comstolichem.com Each functional group vibrates at a characteristic frequency, and absorption of infrared light (in FT-IR) or inelastic scattering of laser light (in Raman) at these frequencies produces a unique spectral fingerprint of the molecule. stolichem.cominnovatechlabs.com

For this compound, the key functional groups include N-H, C=O, C-N, and aliphatic C-H bonds. The FT-IR and Raman spectra are expected to show distinct peaks corresponding to the stretching and bending vibrations of these groups. The trione (B1666649) system, with its three carbonyl groups, is likely to produce a complex and strong absorption pattern in the carbonyl region of the FT-IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | FT-IR | 3200 - 3400 | Medium-Strong |

| C-H (Aliphatic) | Stretch | FT-IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O (Amide/Ureide) | Stretch | FT-IR | 1700 - 1750 | Very Strong |

| C=O (Ketone) | Stretch | FT-IR | 1680 - 1720 | Strong |

| N-H | Bend | FT-IR | 1550 - 1650 | Medium |

| C-H (Aliphatic) | Bend (Scissoring) | FT-IR | 1450 - 1470 | Medium |

Note: These are general frequency ranges. The exact peak positions can be influenced by the molecular environment, hydrogen bonding, and coupling between vibrations.

Chiroptical Spectroscopy for Enantiomeric Purity (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy refers to a class of techniques that measure the differential interaction of a substance with left- and right-circularly polarized light. cas.cznsf.gov These methods, including Electronic Circular Dichroism (ECD), are specifically used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images, known as enantiomers. nsf.gov The determination of enantiomeric purity, or enantiomeric excess, is a crucial application of chiroptical spectroscopy in many fields. wikipedia.orglibretexts.org

A fundamental requirement for a molecule to be analyzed by chiroptical methods is the absence of a plane of symmetry or a center of inversion. Upon examination of the structure of this compound (3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4,5-trione), it is determined to be an achiral molecule. It possesses a plane of symmetry that bisects the pyrimidine and cyclopentane rings.

Because this compound is achiral, it does not exist as a pair of enantiomers. The molecule and its mirror image are identical and superimposable. Consequently, this compound will not rotate plane-polarized light and will not produce a signal in ECD or other chiroptical spectroscopic techniques. Therefore, the concept of enantiomeric purity is not applicable to this compound.

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of 5 Oxolenacil

Reactivity Profiling under Diverse Chemical Conditions

The reactivity of 5-Oxolenacil is governed by the electrophilic nature of its carbonyl carbons and the acidity of protons adjacent to these groups.

Under acidic conditions, the carbonyl oxygens of the pyrimidine-trione ring in this compound can be protonated. This protonation increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. libretexts.org A primary reaction expected under strong acidic conditions is hydrolysis.

The mechanism for acid-catalyzed hydrolysis of esters and amides typically involves the initial protonation of a carbonyl oxygen. libretexts.org For this compound, this would be followed by the nucleophilic attack of water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination steps would result in the cleavage of the pyrimidine (B1678525) ring. Studies on the acid-catalyzed hydrolysis of related nucleosides like uridine (B1682114) show that cleavage of the N-glycosidic bond is a key pathway, often involving protonation of the pyrimidine ring itself. capes.gov.br For this compound, this could translate to the cleavage of the N-cyclohexyl bond or the opening of the pyrimidine ring.

Table 1: Expected Products of Acid-Catalyzed Hydrolysis of this compound This table is predictive, based on the known reactivity of related pyrimidine structures.

| Reactant | Conditions | Major Expected Products |

|---|---|---|

| This compound | Dilute H₂SO₄, Heat | Cyclohexylamine, Carboxy-functionalized cyclopentane (B165970) derivatives |

The presence of acidic protons and electrophilic carbonyl centers makes this compound highly susceptible to base-mediated reactions. The protons on the nitrogen atoms (N-1) and the α-carbon of the cyclopentanone (B42830) ring are acidic and can be removed by a base.

Deprotonation at N-1 would form an anionic species that can participate in nucleophilic reactions. Base-catalyzed hydrolysis is a common degradation pathway for uracil (B121893) and barbiturate-like structures. researchgate.net This reaction would involve nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons (likely C-2, C-4, or C-5), leading to the formation of a tetrahedral intermediate and subsequent ring-opening. Such reactions are well-documented for pyrimido[2,3-d]pyrimidine-2,4,7-triones. researchgate.net

The chemical structure of this compound contains functional groups that can undergo both oxidation and reduction.

Oxidation: The fused cyclopentanone ring is a site susceptible to oxidation. Biochemical or chemical oxidation of related barbiturates, such as cyclobarbital, is known to introduce additional keto groups or create unsaturated systems on the cycloalkyl ring. nih.gov As this compound is itself an oxidation product of the herbicide Lenacil, further oxidative degradation is a plausible pathway. nih.gov Strong oxidizing agents could potentially lead to the cleavage of the cyclopentane ring.

Reduction: The three carbonyl groups of the pyrimidine-trione system and the ketone on the cyclopentane ring are susceptible to reduction. Strong reducing agents like lithium aluminum hydride would likely reduce all carbonyl groups. Selective reduction might be achievable with milder reagents, potentially targeting the less sterically hindered C-5 ketone.

Mechanistic Investigations of this compound Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of its reactions can be inferred from studies on analogous systems using techniques like kinetic isotope effect measurements and computational chemistry.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken in the rate-determining step. nih.gov

For this compound, several KIE experiments could provide mechanistic insight:

Deuterium (B1214612) KIE (kH/kD): In a base-catalyzed reaction involving deprotonation, replacing the acidic proton at N-1 with deuterium would be expected to produce a primary KIE if this deprotonation is rate-limiting. Similarly, studying the dehydration of an intermediate adduct at the C5-C6 position would show a primary KIE if the C-H bond rupture is rate-determining, as has been observed in the bromination of uracil derivatives. cdnsciencepub.com

Heavy Atom KIEs (e.g., ¹³C, ¹⁵N, ¹⁸O): These can probe changes in bonding at the carbonyl carbons, ring nitrogens, or carbonyl oxygens during nucleophilic attack or ring cleavage. nih.gov For example, a significant ¹⁸O KIE at a carbonyl group would indicate that the C=O bond is altered in the transition state, consistent with the formation of a tetrahedral intermediate. capes.gov.br Studies on the acid-catalyzed hydrolysis of uridine have used secondary deuterium isotope effects to suggest the formation of a carbonium ion-like character at the anomeric carbon during N-glycoside cleavage. capes.gov.br

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to model reaction pathways and elucidate the structures of fleeting transition states. For this compound, computational studies could:

Model Reaction Profiles: Calculate the energy profile for acid- or base-catalyzed hydrolysis, identifying the highest energy barrier (the rate-determining step) and the structure of the corresponding transition state.

Analyze Transition State Geometry: Determine bond lengths and angles in the transition state. For example, in a nucleophilic attack on a carbonyl group, the C=O bond would be elongated, and the new bond from the nucleophile would be partially formed.

Predict Reactivity: The stability of various potential intermediates, such as different enolates formed under basic conditions, could be calculated to predict the most likely reaction pathways. Research on related pyrimidine triones has used computational methods to understand structural features that influence bioactivity and degradation.

Reaction Intermediate Characterization

The characterization of reaction intermediates is crucial for understanding the step-by-step sequence of a chemical transformation. For a molecule like this compound, which contains a uracil-like core, reactions would likely proceed through intermediates similar to those observed for other pyrimidine derivatives.

In reactions involving nucleophilic attack, which is common for uracil and its analogs, the formation of transient intermediates is expected. wikipedia.org For instance, in reactions with amines, uracil derivatives with electron-withdrawing groups can form intermediate adducts that may lead to ring-opening and subsequent rearrangement. rsc.orgresearchgate.netresearchgate.net The characterization of such intermediates often relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to elucidate their transient structures. acs.org

In photochemical and radiolytic processes, radical intermediates are commonly formed. For uracil and related compounds, the reaction with hydroxyl radicals (•OH), a primary species in radiolysis of water, leads to the formation of C5-OH and C6-OH adduct radicals. acs.org These radical intermediates can be detected and characterized using techniques like pulse radiolysis coupled with transient absorption spectroscopy.

Photochemical and Radiolytic Stability of this compound

The stability of a compound under light (photochemical) and ionizing radiation (radiolytic) is a critical aspect of its environmental fate and persistence.

Photochemical Stability: Uracil and its derivatives are known to be highly photostable due to efficient and extremely fast nonradiative deactivation processes that return the molecule to its ground state after absorbing UV radiation. researchgate.netmdpi.com This process minimizes the likelihood of photochemical reactions. However, in the presence of photosensitizers, uracil can undergo degradation. nih.govresearchgate.net For example, in aqueous solutions, the presence of sensitizers like riboflavin (B1680620) can lead to the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂•⁻), which can then degrade the uracil ring. nih.govresearchgate.net The rate of this sensitized photodegradation is often pH-dependent. nih.gov Given its structure, this compound is expected to exhibit high intrinsic photostability but may be susceptible to degradation in the presence of environmental photosensitizers.

Radiolytic Stability: Ionizing radiation, such as gamma rays, primarily interacts with the surrounding medium (e.g., water) to produce highly reactive species, including hydrated electrons (e⁻aq), hydrogen atoms (•H), and hydroxyl radicals (•OH). These species then react with the dissolved compound. The radiolysis of pyrimidines like uracil and cytosine has been studied, showing that they can be degraded. nih.govacs.org The primary reaction is often the addition of the hydroxyl radical to the C5=C6 double bond of the pyrimidine ring. acs.org The decomposition of pyrimidine bases is dose-dependent, with higher absorbed doses leading to greater degradation. scielo.org.coresearchgate.net For example, the complete decomposition of cytosine in an aqueous solution was observed at a dose of 22 kGy, with a primary degradation product being uracil, formed via deamination. researchgate.net It is plausible that this compound would also be susceptible to radiolytic degradation through similar mechanisms, with the integrity of the pyrimidine ring being compromised by radical attack.

Hydrolytic Stability and Degradation Kinetics of this compound

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is its resistance to this process. For uracil derivatives, the N-glycosidic bond in nucleosides is a key site for hydrolysis. neb.com However, this compound lacks a standard glycosidic bond. The stability of the pyrimidine ring itself and the substituents will determine its hydrolytic fate.

The hydrolysis of uracil derivatives can be influenced by factors such as pH. For instance, studies on fluorinated uracil derivatives have explored their hydrolysis mechanisms. acs.org The kinetics of degradation often follow specific models, such as first-order or zero-order kinetics, which can be used to calculate the half-life (t½) of the compound under specific conditions. While no specific hydrolytic data for this compound is available, the general principles suggest that extreme pH conditions could potentially lead to the degradation of the molecule.

Table 1: Illustrative Degradation Kinetic Models This table presents common kinetic models used to describe chemical degradation, not specific data for this compound.

| Kinetic Model | Rate Equation | Description |

|---|---|---|

| Zero-Order | Ct = C0 - kt | The rate of degradation is constant and independent of the reactant concentration. |

| First-Order | Ct = C0e-kt | The rate of degradation is directly proportional to the concentration of one reactant. |

| Second-Order | 1/Ct = 1/C0 + kt | The rate of degradation is proportional to the square of the concentration of one reactant or the product of the concentrations of two reactants. |

Ct = concentration at time t, C0 = initial concentration, k = rate constant.

Interactions of this compound with Biologically Relevant Small Molecules (e.g., thiols, amines)

The reactivity of a compound with endogenous nucleophiles like thiols (e.g., glutathione (B108866), cysteine) and amines (e.g., lysine (B10760008) residues in proteins) is of significant biological interest.

Interactions with Thiols: Uracil derivatives can react with thiols. For example, 6-ethynyluracil (B1215354) has been shown to react specifically with thiols such as glutathione and L-cysteine at neutral pH, but not with amines like glycine (B1666218) or L-lysine. nih.gov This reaction involves the addition of the thiol to the ethynyl (B1212043) group. Furthermore, pyrimidine-derived radicals can be "repaired" by aliphatic thiols, where the thiol donates a hydrogen atom to the radical, returning the pyrimidine to a stable state while generating a thiyl radical. acs.org The rate constants for these repair reactions have been measured for various uracil-derived radicals. acs.org

Interactions with Amines: The uracil ring can be a target for nucleophilic attack by amines, especially when activated by electron-withdrawing groups at the 5-position. rsc.orgresearchgate.net Such reactions can lead to an exchange of the N1-portion of the uracil ring with the amine. rsc.org In some cases, this can result in the opening of the pyrimidine ring. researchgate.net The reaction of uracil derivatives with amines like triethylamine (B128534) in the presence of other reagents can also lead to unexpected products. acs.org Given the structure of this compound, its reactivity towards amines would likely depend on the reaction conditions and the nature of the amine.

Structure Activity Relationship Sar Investigations of 5 Oxolenacil Derivatives

Design Principles for 5-Oxolenacil Derivative Libraries

The design of chemical libraries for this compound derivatives is guided by established medicinal chemistry principles to systematically explore the chemical space around the core scaffold. These principles include bioisosteric replacement and the modulation of conformational flexibility.

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule that has similar biological activity to the parent compound. cambridgemedchemconsulting.com This strategy is widely used to enhance potency, alter selectivity, modify metabolic pathways, or reduce toxicity. researchgate.netnih.gov In the context of the this compound scaffold, bioisosteric replacements can be systematically applied to different parts of the molecule.

Modern approaches to bioisosterism have evolved from the classical concept of exchanging atoms with similar valency to a more pragmatic approach focused on non-classical replacements that can significantly alter the scaffold while maintaining or improving biological function. nih.gov Computational tools and databases, such as SwissBioisostere, provide extensive data on successful bioisosteric replacements, facilitating the design of novel this compound analogs. nih.gov These resources can help identify potential replacements for various fragments of the this compound structure, including side chains, linkers, and the core scaffold itself. nih.gov

For instance, a phenyl group could be replaced by various heteroaromatic rings like pyridyl or thiophene (B33073) to explore different electronic and steric interactions. cambridgemedchemconsulting.com Similarly, functional groups like esters and amides can be interchanged to modulate hydrogen bonding capabilities and metabolic stability. cambridgemedchemconsulting.com The table below illustrates common bioisosteric replacements that could be considered for modifying the this compound scaffold.

Table 1: Examples of Potential Bioisosteric Replacements for this compound Derivatives

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl, Thienyl, Furanyl | Modulate electronics, polarity, and potential for hydrogen bonding. |

| Carboxylic Acid | Tetrazole, Sulfonamide, Acylsulfonamide | Improve metabolic stability and cell permeability. |

| Methyl | Trifluoromethyl, Ethyl, Cyclopropyl | Alter lipophilicity, metabolic stability, and steric bulk. |

| Hydroxyl | Amine, Thiol, Methoxy | Modify hydrogen bonding potential and polarity. |

This table presents hypothetical examples of bioisosteric replacements that could be applied to a this compound scaffold based on general medicinal chemistry principles.

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational restriction, or rigidification, is a design strategy that aims to lock a flexible molecule into a specific, biologically active conformation. researchgate.net This can lead to increased potency by reducing the entropic penalty of binding and can also improve selectivity by disfavoring binding to off-targets. researchgate.net

For this compound derivatives, which may possess rotatable bonds, introducing cyclic structures or bulky groups can limit conformational freedom. nih.gov For example, incorporating parts of the molecule into a ring system can fix the relative orientation of key functional groups. This strategy has been successfully applied in the development of various therapeutic agents, including mTOR inhibitors. nih.gov

Conversely, exploring the effects of increased flexibility can also be informative. Systematically introducing or removing elements that restrict rotation can help to map the conformational space required for optimal activity. Computational methods, such as conformational analysis, can be employed to predict the preferred conformations of different analogs and guide the synthesis of targeted compounds. ajol.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com These models are valuable tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. dergipark.org.trtoxiverse.com

The foundation of a QSAR model is the numerical representation of molecular structures using physicochemical descriptors. mdpi.com These descriptors quantify various aspects of a molecule's properties, including electronic, steric, and topological features. researchgate.netresearchgate.net A wide range of descriptors can be calculated using computational chemistry software. dergipark.org.tr

For this compound analogs, relevant descriptors could include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). ajol.infodergipark.org.tr These are often calculated using quantum mechanical methods like Density Functional Theory (DFT). dergipark.org.trommegaonline.org

Steric/Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. researchgate.net Examples include molecular volume, surface area, and various topological indices that encode information about branching and cyclicity. dergipark.org.trresearchgate.net

Hydrophobicity Descriptors: While direct LogP is a common measure, related descriptors that capture aspects of lipophilicity and polarity can be used. These can include counts of polar atoms or surface area contributions from polar or non-polar atoms. mdpi.com

The selection of appropriate descriptors is a critical step in building a robust QSAR model. mdpi.com

Once descriptors are calculated for a set of this compound analogs with known biological activities, a statistical model is developed to correlate the descriptors with the activity data. nih.gov Common statistical methods include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

The process generally involves:

Data Set Division: The full dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new data. nih.gov

Model Building: A statistical method is applied to the training set to generate an equation that relates the selected descriptors to the biological activity. mdpi.com

Model Validation: The quality of the QSAR model is assessed using various statistical parameters. scribd.com

Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the robustness of the model. scribd.comresearchgate.net A high cross-validated R-squared (Q²) value indicates good internal predictivity. researchgate.net

External validation , using the independent test set, is crucial to evaluate the model's ability to predict the activity of new compounds. scribd.comnih.gov The predictive R-squared (R²pred) is a key metric for external validation. scribd.com

A reliable QSAR model for this compound derivatives would allow for the virtual screening of large compound libraries, identifying promising candidates for synthesis and biological testing. nih.gov The table below summarizes key statistical parameters used in QSAR model validation.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |

These are generally accepted threshold values in the field of QSAR, though the specific requirements may vary depending on the dataset and biological endpoint. nih.govscribd.com

Ligand Efficiency and Lipophilic Efficiency Metrics for this compound Derivatives

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics, such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), have been developed to provide a more balanced assessment by considering a compound's potency in relation to its size and lipophilicity. nih.gov

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. nih.gov It is calculated as:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (which can be derived from IC₅₀ or Kᵢ values) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that a compound achieves its potency efficiently, without excessive size. nih.gov

Lipophilic Efficiency (LipE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates a compound's potency to its lipophilicity (often measured as logP or logD). wikipedia.orggardp.org It is calculated as:

LipE = pIC₅₀ - logP (or logD)

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. wikipedia.org High LipE values (typically > 5) are often associated with a better balance of properties and a higher likelihood of success in drug development, as excessive lipophilicity can lead to issues with solubility, metabolism, and off-target toxicity. nih.govwikipedia.org

For this compound derivatives, calculating and tracking LE and LipE during the optimization process can guide the selection of analogs that are not only potent but also possess more drug-like physicochemical properties. nih.gov The table below shows hypothetical data for a series of this compound analogs, illustrating the application of these efficiency metrics.

Table 3: Hypothetical Ligand and Lipophilic Efficiency Data for this compound Analogs

| Compound | pIC₅₀ | logP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

|---|---|---|---|---|---|

| This compound | 6.5 | 2.0 | 15 | 0.59 | 4.5 |

| Analog A | 7.2 | 2.5 | 18 | 0.55 | 4.7 |

| Analog B | 7.8 | 3.0 | 20 | 0.53 | 4.8 |

| Analog C | 8.1 | 2.8 | 22 | 0.50 | 5.3 |

This table contains illustrative data to demonstrate the calculation and interpretation of LE and LipE. The values are not based on actual experimental results for this compound.

Analysis of these metrics can help prioritize compounds like Analog C, which shows a favorable LipE, over a compound like Analog D, which, despite being potent, has high lipophilicity, resulting in a poor LipE. wikipedia.org

Chemogenomic Approaches for Identifying Off-Target Interactions of this compound (excluding human trials)

Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on a genome-wide scale. bu.edu A key application of this approach is the identification of off-target interactions, which are unintended binding events of a drug molecule to proteins other than its primary therapeutic target. catapult.org.uk These off-target effects can lead to unforeseen side effects or provide opportunities for drug repositioning. criver.com

Currently, there are no specific chemogenomic studies on this compound available in the public domain. However, one can outline a general strategy for how such an investigation would be conducted.

A chemogenomic approach to identify off-target interactions of this compound would typically involve screening the compound against a large panel of proteins. This can be achieved through various experimental and computational methods.

Experimental Chemogenomic Profiling:

Protein Microarrays: this compound could be screened against microarrays containing a large number of purified human proteins to identify direct binding events.

Cell-Based Assays: A library of genetically engineered cell lines, each overexpressing or knocking out a specific gene, could be treated with this compound. The differential sensitivity of these cell lines can point towards potential off-targets. umass.edu For example, a cell line overexpressing a particular protein that shows increased resistance to this compound might indicate that this protein is an off-target.

Affinity Chromatography-Mass Spectrometry: A derivative of this compound could be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. These proteins are then identified using mass spectrometry.

Computational Chemogenomic Approaches:

In Silico Target Prediction: Machine learning algorithms and computational models can predict potential off-targets for this compound based on its chemical structure and similarity to other compounds with known targets. nih.govresearchgate.net These methods leverage large databases of known drug-target interactions.

The results from these approaches would provide a list of potential off-target interactions for this compound. These putative off-targets would then require further validation through secondary assays to confirm the functional consequences of the interaction.

Below is a hypothetical data table that illustrates the potential output of a chemogenomic screen for this compound.

Hypothetical Chemogenomic Profiling Results for this compound

| Potential Off-Target | Assay Type | Result | Confidence Score |

|---|---|---|---|

| Kinase X | In Silico Prediction | High Similarity | 0.85 |

| GPCR Y | Protein Microarray | Binding Detected | High |

| Enzyme Z | Cell-Based Assay | Sensitization | Moderate |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Biological and Enzymatic Interactions of 5 Oxolenacil Excluding Clinical Human Trial Data

In Vitro Enzyme Inhibition and Activation Studies

In vitro studies are crucial for characterizing the direct effects of a compound on specific enzymes. These assays are performed in a controlled environment outside of a living organism.

To understand a compound's specificity, it is typically screened against a panel of diverse enzymes. This helps to identify which enzymes it interacts with and which it does not. A selective compound will show high potency for a single target or a small number of related targets, which is often a desirable characteristic for therapeutic agents to minimize off-target effects. There is currently no published data available detailing the specificity and selectivity profile of 5-Oxolenacil against any enzyme panels.

Enzyme kinetics studies are performed to quantify the inhibitory or activating effect of a compound. Key parameters include:

IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

Ki (Inhibition constant): This is a measure of the binding affinity of the inhibitor to the enzyme. It represents the concentration of a competing inhibitor that would occupy 50% of the active sites if no substrate were present.

Vmax (Maximum velocity): This represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. Changes in Vmax can indicate the mechanism of inhibition.

No data on the IC50, Ki, or the effect on Vmax for this compound in relation to any enzyme are currently available in the scientific literature.

Compounds can interact with enzymes at two main types of sites:

Orthosteric Site: This is the active site of the enzyme where the natural substrate binds. A compound that binds here is known as an orthosteric inhibitor and directly competes with the substrate.

Allosteric Site: This is a site on the enzyme distinct from the active site. fiveable.me Binding of a molecule to an allosteric site can induce a conformational change in the enzyme, thereby modulating its activity. fiveable.me This is known as allosteric modulation. fiveable.me

There is no information available to determine whether this compound acts via orthosteric binding or allosteric modulation on any enzyme.

Target Identification and Validation in Cellular Systems (Non-Human)

Identifying the molecular targets of a compound within a cell is a critical step in understanding its mechanism of action.

Protein binding assays are used to determine the extent to which a compound binds to proteins in a biological fluid or within cells. nih.govfluidic.com Techniques like equilibrium dialysis can be employed to measure the fraction of a compound that is bound versus unbound to proteins. thermofisher.com The degree of protein binding can significantly influence a compound's activity and disposition. Specific data on the protein binding characteristics of this compound are not currently documented.

The Cellular Thermal Shift Assay (CETSA) is a powerful method used to verify that a compound engages with its target protein inside a cell. nih.govnih.govwikipedia.org The principle behind CETSA is that when a compound binds to its target protein, it generally increases the protein's thermal stability. nih.govnih.govresearchgate.net By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, it is possible to confirm target engagement. nih.govresearchgate.net There are no published studies that have utilized CETSA to investigate the potential targets of this compound.

Reporter Gene Assays

No studies utilizing reporter gene assays to investigate the activity of this compound have been identified. Reporter gene assays are common tools used to study the regulation of gene expression, and the absence of such data suggests this specific area has not been explored for this compound. novabio.ltbmglabtech.comqiagen.com

Mechanism of Action Studies in Cellular Models (Non-Human)

Intracellular Localization and Distribution

There is no available information describing the intracellular localization and distribution of this compound in non-human cellular models. Studies that would typically employ techniques like immunoelectron microscopy or subcellular fractionation to determine the cellular compartments where a compound accumulates have not been published for this compound. nih.gov

Pathway Analysis and Downstream Effects

No pathway analysis studies for this compound have been reported. This type of analysis is crucial for understanding the broader biological impact of a compound by identifying the signaling or metabolic pathways it influences. bioconductor.orgnih.govfrontiersin.orgnih.gov The lack of such data means the downstream molecular effects of this compound remain uncharacterized.

In Vivo Efficacy and Mechanistic Studies in Preclinical Animal Models (Non-Human)

Pharmacodynamic Marker Identification and Validation

There are no published preclinical studies that identify or validate pharmacodynamic (PD) biomarkers for this compound. PD biomarkers are essential for demonstrating a drug's effect on its target and are critical for guiding further development. veedalifesciences.comnih.govcancer.gov

Disease Model Assessment (e.g., anti-inflammatory activity in animal models)

No in vivo efficacy studies of this compound in any preclinical animal models of disease, such as those for anti-inflammatory activity, have been found in the public domain. dergipark.org.trprobiocdmo.comphcogj.com Standard models, like carrageenan-induced paw edema in rats, are often used to assess the anti-inflammatory potential of novel compounds, but no such data exists for this compound. nih.gov

Metabolite Profiling in Animal Tissues (excluding human)

This compound is recognized as a metabolite of the herbicide Lenacil. admin.chkeyorganics.net Studies on the metabolism of Lenacil in sugar beets have indicated that its metabolites are primarily hydroxylated or oxidized products and their conjugates. acs.orgnih.govacs.org

In mature sugar beets, following the application of 14C-labeled Lenacil, the total radioactive residue was found to be 0.16 ppm in the tops and less than 0.03 ppm in the roots. acs.orgnih.gov The metabolic pathway of Lenacil in sugar beet plants involves the formation of various degradation products through oxidation and hydroxylation. acs.org

While specific studies detailing the profile of this compound in various animal tissues are not available, the metabolic fate of its parent compound, Lenacil, has been investigated in plants. The degradation of Lenacil in different environmental systems, such as soil and sediments, has also been monitored, with half-lives ranging from 32 to 150 days depending on the conditions. acs.orgnih.gov

Table 1: Identified Metabolites of Lenacil in Sugar Beets

| Metabolite Class | Description | Reference |

| Hydroxylated Products | Metabolites formed by the addition of hydroxyl (-OH) groups to the Lenacil molecule. | acs.orgnih.govacs.org |

| Oxidized Products | Metabolites resulting from the oxidation of the Lenacil molecule. | acs.orgnih.govacs.org |

| Conjugates | Metabolites formed by the combination of Lenacil or its metabolites with other molecules. | acs.orgnih.govacs.org |

| This compound | A specific oxidized metabolite of Lenacil. | admin.chkeyorganics.net |

This table is generated based on the described metabolism of the parent compound, Lenacil.

Resistance Mechanisms and Overcoming Strategies in Relevant Biological Systems

Lenacil, the parent compound of this compound, is a selective, systemic herbicide that functions by inhibiting photosynthesis at photosystem II (PSII). cn-agro.com This mode of action is classified under HRAC Group 5. agropages.comechemi.com Resistance to Lenacil and other PSII-inhibiting herbicides has been documented in several weed species.

The primary mechanism of resistance to herbicides in this group is a target-site mutation. weedscience.org In resistant biotypes, a modification in the D1 protein of the PSII complex prevents the herbicide from binding effectively, thereby allowing photosynthesis to continue even in the presence of the herbicide.

For instance, biotypes of Chenopodium album (Common Lambsquarters) in the Czech Republic have been identified as resistant to Lenacil, along with other Group 5 herbicides like atrazine (B1667683) and metamitron. weedscience.org Similarly, populations of Polygonum spp. in South-Western Poland have demonstrated resistance to Lenacil and other photosystem II inhibitors. pan.pl Cross-resistance, where a weed biotype is resistant to multiple herbicides with the same mode of action, is also a common phenomenon. weedscience.orgpan.pl

Strategies to manage and overcome resistance to PSII-inhibiting herbicides like Lenacil include:

Herbicide Rotation: Alternating the use of herbicides with different modes of action to reduce the selection pressure for resistance to a single group.

Tank Mixtures: Applying a mixture of herbicides with different modes of action to control a broader spectrum of weeds and make it more difficult for resistance to develop. bayer.us

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as mechanical weeding, crop rotation, and the use of certified clean seed to manage weed populations sustainably.

The renewal of Lenacil's registration in the European Union for 15 years, as of March 2025, underscores its continued importance in managing herbicide-resistant weed populations, particularly in crops like sugar beet. agropages.comechemi.com

Table 2: Documented Resistance to Lenacil in Weed Species

| Weed Species | Country of Reported Resistance | Other Resistant Herbicides (Cross-Resistance) | Reference |

| Chenopodium album | Czech Republic | Atrazine, Cyanazine, Metamitron, Prometon, Simazine, Terbuthylazine, Terbutryne | weedscience.org |

| Polygonum aviculare | Poland | Atrazine, Metamitron, Simazine, Metribuzine, Chloridazone | pan.pl |

| Polygonum persicaria | Poland | Atrazine, Simazine, Metamitron, Metribuzine, Chloridazone | pan.pl |

This table summarizes documented cases of weed resistance to the parent compound, Lenacil.

Advanced Analytical Methodologies for 5 Oxolenacil Research

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide a wealth of structural information, making them indispensable for modern analytical research. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices like plasma or urine. tandfonline.comresearchgate.netthermofisher.com The LC system first separates the parent compound (5-Oxolenacil) from its metabolites. nih.gov The separated components then enter the mass spectrometer.

In the MS, molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured. For metabolite identification, a precursor ion corresponding to a potential metabolite is selected and fragmented. The resulting fragment ions (the product ion spectrum) create a structural fingerprint that can be used to elucidate the site of metabolic modification (e.g., hydroxylation, oxidation). nih.govfrontiersin.org This approach is crucial for understanding the metabolic fate of a xenobiotic compound. tandfonline.comfrontiersin.org

Table 2: Plausible Metabolites of this compound for LC-MS/MS Analysis

| Compound | Proposed Metabolic Reaction | Expected [M+H]⁺ (m/z) |

| This compound | Parent Compound | 249.12 |

| Hydroxy-5-Oxolenacil | Hydroxylation on cyclohexyl ring | 265.12 |

| Di-hydroxy-5-Oxolenacil | Di-hydroxylation on cyclohexyl ring | 281.11 |

| N-dealkylated-5-Oxolenacil | Removal of cyclohexyl group | 167.04 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the impurity profiling of active pharmaceutical ingredients (APIs). thermofisher.comthermofisher.com It is particularly useful for identifying volatile and semi-volatile organic impurities that may be present from the synthesis process or as degradation products. biomedres.usmedwinpublishers.com

In this application, a sample of this compound would be analyzed to detect any small molecule impurities. The gas chromatograph separates the impurities from the main compound, and the mass spectrometer provides identification based on their mass spectra, which are compared against spectral libraries. thermofisher.commedwinpublishers.com This allows for the detection, identification, and quantification of unwanted chemicals that could affect the quality and safety of the final product. thermofisher.com

Microfluidic and Miniaturized Analytical Platforms

The analysis of environmental contaminants and chemical compounds like this compound is undergoing a significant transformation with the advent of microfluidic and miniaturized "lab-on-a-chip" (LOC) systems. rsc.orgrsc.org These platforms offer substantial advantages over traditional laboratory methods, including portability for on-site analysis, reduced consumption of samples and reagents, cost-effectiveness, and rapid response times. rsc.orgrsc.org

A microfluidic device for analyzing a compound like this compound would typically consist of a chip with precisely engraved microchannels. mdpi.com Fluids containing the analyte are directed, mixed, and separated within these channels to enable detection. mdpi.com For pesticide analysis, which serves as a proxy for this compound, these devices often integrate with various detection methods, including:

Electrochemical Detection: This is one of the most prevalent techniques, where an enzyme electrode is integrated into the chip. nyjxxb.net The system works on the principle of enzyme inhibition, where the presence of the target compound alters the electrochemical signal, allowing for quantification. nyjxxb.net

Optical Detection: Methods such as fluorescence and colorimetry are widely used. rsc.orgmdpi.com For instance, a fluorescence-based assay might use quantum dots whose fluorescence is restored in the presence of the target compound, providing a measurable signal. mdpi.com

Mass Spectrometry (MS) Integration: While more complex, interfacing microfluidic devices with mass spectrometry offers high sensitivity and specificity, making it a powerful, albeit less portable, analytical tool. unit.no

These miniaturized systems are ideal for environmental monitoring of air, water, and soil, providing a platform for rapid and efficient screening of contaminants like this compound. rsc.orgrsc.orgsu.se

Bioanalytical Method Development for Biological Matrices (non-human)

Analyzing this compound in non-human biological matrices—such as animal tissues (fat, liver, muscle), milk, or eggs—is essential for understanding its metabolism, bioaccumulation, and potential impact on ecosystems. omicsonline.orgen-cas.com The development of a robust bioanalytical method is a multi-step process that must address the complexity of these samples. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose due to its high selectivity and sensitivity. restek.comnih.gov

The core challenge in bioanalysis is isolating the target analyte from a complex mixture of endogenous substances like proteins, lipids, and salts, which can interfere with the analysis. bioanalysis-zone.com

Effective sample preparation is the most critical step for reliable quantification. The goal is to remove interfering matrix components while maximizing the recovery of the analyte. For a compound like this compound in animal-derived samples, two primary techniques are prevalent: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, typically acetonitrile, is added to the liquid sample (e.g., plasma) to denature and precipitate the bulk of proteins. bioanalysis-zone.combioanalysis-zone.com While quick, PPT is relatively non-selective and leaves many other matrix components, like phospholipids, in the extract, which can lead to significant matrix effects in LC-MS analysis. bioanalysis-zone.combioanalysis-zone.com

Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique that provides cleaner extracts. bioanalysis-zone.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. A final elution step with a different solvent recovers the purified analyte. bioanalysis-zone.com For polar compounds, which include many pesticides, various SPE sorbents (e.g., polymeric, mixed-mode) can be optimized to achieve high recovery and cleaner samples compared to PPT. bioanalysis-zone.comacs.org

The choice between these methods depends on the required sensitivity and the complexity of the matrix, with SPE generally being the superior, albeit more complex, option for achieving the cleanest extracts. tecan.com

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Protein removal via solvent-induced denaturation. | Analyte isolation via selective adsorption to a solid sorbent. |

| Selectivity | Low (removes proteins, but not smaller molecules like phospholipids). bioanalysis-zone.com | High (can be tailored to selectively remove a wide range of interferences). bioanalysis-zone.com |

| Analyte Recovery | Can be high, but risk of analyte co-precipitation. | Generally high and reproducible (e.g., 70-120%). mdpi.com |

| Matrix Effect | High potential for ion suppression/enhancement. bioanalysis-zone.com | Significantly reduced matrix effects. bioanalysis-zone.com |

| Complexity & Time | Simple and fast. tecan.com | More complex and time-consuming. tecan.com |

| Cost | Low. tecan.com | Higher (requires specialized cartridges/plates). |

Matrix effects are a major challenge in quantitative analysis using LC-MS with electrospray ionization (ESI). restek.com They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. chromatographyonline.com This can severely compromise the accuracy and reproducibility of the results. chromatographyonline.com

To compensate for these effects, an Internal Standard (IS) is crucial. An ideal IS is a compound that is chemically and physically similar to the analyte and behaves identically during sample preparation and ionization, but is isotopically distinct so it can be detected by the mass spectrometer at a different mass. chromatographyonline.com A stable isotope-labeled (SIL) version of this compound would be the optimal choice. The SIL-IS is added to the sample at a known concentration at the beginning of the workflow. Any loss of analyte during extraction or any signal suppression/enhancement in the MS source will affect the IS to the same degree. By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved despite these variations. jst.go.jp

Investigating and validating the method involves assessing the matrix effect by comparing the analyte response in a pure solvent versus the response in an extract from a blank biological matrix. jst.go.jp If significant matrix effects persist even with an IS, further optimization of the sample cleanup or chromatographic separation is required. restek.com

Automation and High-Throughput Screening Methodologies

For this compound research, this can be applied at several stages:

Automated Sample Preparation: Robotic workstations can automate liquid handling steps for dilution, extraction (including SPE on 96-well plates), and the addition of internal standards. thermofisher.comaurorabiomed.com This is particularly valuable for methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which are widely used for pesticide residue analysis and can be adapted for high-throughput formats. mdpi.com

High-Throughput Analysis: Modern LC-MS and GC-MS systems, equipped with autosamplers, can analyze hundreds of samples sequentially without manual intervention. mdpi.comengineering.org.cn The development of rapid chromatographic methods, with run times of 10 minutes or less, allows for the screening of a large number of samples in a cost-effective manner. mdpi.com

Data Processing: Automated data processing software is key to HTS. This software can integrate peaks, calculate concentration ratios against the internal standard, and flag samples that exceed predefined thresholds, streamlining the review of large datasets. thermofisher.com